Cas no 1805967-79-6 (Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate)
Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate
-
- Inchi: 1S/C10H10F3IN2O3/c1-2-18-9(17)6-5(3-15)4-16-8(14)7(6)19-10(11,12)13/h4H,2-3,15H2,1H3
- InChI Key: IGQLNKVOMYDMCV-UHFFFAOYSA-N
- SMILES: IC1=C(C(C(=O)OCC)=C(C=N1)CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 317
- XLogP3: 1.8
- Topological Polar Surface Area: 74.4
Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090660-1g |
Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate |
1805967-79-6 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate
Comprehensive Overview of Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805967-79-6)
The compound Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805967-79-6) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including an aminomethyl group, an iodo substituent, and a trifluoromethoxy moiety, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular formula, C10H10F3IN2O3, highlights its potential for applications in drug discovery and material science.
In recent years, the demand for pyridine-based compounds has surged due to their role in developing novel therapeutics, particularly in oncology and neurology. Researchers are increasingly exploring iodo-substituted pyridines like CAS No. 1805967-79-6 for their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern organic synthesis. The presence of the trifluoromethoxy group further enhances the compound's metabolic stability, making it a valuable scaffold for designing enzyme inhibitors and receptor modulators.
From an industrial perspective, Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate is often discussed in the context of green chemistry and sustainable synthesis. As environmental regulations tighten, chemists are seeking efficient methods to incorporate halogenated and fluorinated groups without hazardous byproducts. This compound's iodo and trifluoromethoxy functionalities align with these goals, enabling cleaner routes to complex molecules. Additionally, its ethyl carboxylate ester group offers flexibility for further derivatization, a feature highly prized in medicinal chemistry.
The rise of AI-driven drug discovery has also put a spotlight on compounds like CAS No. 1805967-79-6. Machine learning models frequently analyze such structures to predict binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This synergy between computational tools and experimental chemistry accelerates the identification of lead compounds, reducing time-to-market for new drugs. Notably, the aminomethyl group in this molecule is a common pharmacophore in GABAA receptor ligands, suggesting potential applications in anxiolytic or anticonvulsant therapies.
For synthetic chemists, the challenges associated with handling iodo-substituted heterocycles often revolve around regioselectivity and stability. However, Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate exhibits remarkable robustness under standard laboratory conditions. Its crystalline form facilitates purification and characterization, while its solubility in common organic solvents (e.g., DMSO, ethanol) simplifies reaction setups. These practical advantages make it a preferred choice for high-throughput screening and combinatorial chemistry.
Looking ahead, the compound's potential extends beyond pharmaceuticals. Materials scientists are investigating trifluoromethoxy-containing pyridines for their electronic properties, particularly in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The electron-withdrawing nature of the trifluoromethoxy group can tune band gaps, offering avenues for next-generation optoelectronic materials. Furthermore, the iodo atom's heavy atom effect may prove useful in designing phosphorescent emitters for energy-efficient lighting solutions.
In summary, Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805967-79-6) represents a multifaceted tool for researchers across disciplines. Its structural complexity, combined with its reactivity profile, positions it at the forefront of innovations in drug design, sustainable chemistry, and advanced materials. As interdisciplinary collaborations grow, this compound will likely play a pivotal role in addressing some of the most pressing challenges in science and technology today.
1805967-79-6 (Ethyl 5-(aminomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)